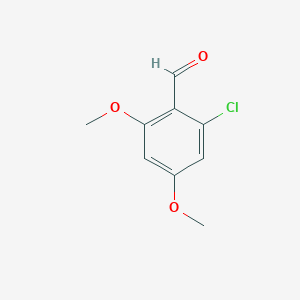

2-Chloro-4,6-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIGZICIZZIUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397577 | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82477-61-0 | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-dimethoxybenzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-4,6-dimethoxybenzaldehyde, a pivotal building block in contemporary organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the prevalent synthetic routes, with a particular focus on the Vilsmeier-Haack reaction, elucidating the underlying mechanisms and critical process parameters. Furthermore, a comprehensive guide to the structural characterization of the title compound using modern spectroscopic techniques is presented. The aim is to equip the reader with the necessary knowledge to not only replicate the synthesis but also to understand the causality behind the experimental choices, ensuring robust and reproducible outcomes.

Strategic Synthesis of this compound

The molecular architecture of this compound, characterized by an aldehyde function ortho to a chlorine atom and flanked by two methoxy groups, makes it a valuable precursor for a variety of complex molecular targets. The strategic placement of these functional groups allows for diverse subsequent chemical transformations.

Retrosynthetic Analysis

A logical approach to devising a synthetic plan for this compound is through retrosynthesis. The primary disconnection involves the formyl group, which can be introduced via an electrophilic formylation reaction. This leads back to the readily available precursor, 1-chloro-3,5-dimethoxybenzene.

Caption: Retrosynthetic analysis of this compound.

The Vilsmeier-Haack Reaction: The Preferred Synthetic Route

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[1][2] The electron-donating nature of the two methoxy groups in 1-chloro-3,5-dimethoxybenzene activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent.[3]

Reaction Scheme:

1-chloro-3,5-dimethoxybenzene reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield this compound after aqueous workup.[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-chloro-3,5-dimethoxybenzene | 172.61 | 10.0 g | 0.058 | Starting material |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous, solvent and reagent |

| Phosphorus oxychloride (POCl₃) | 153.33 | 6.2 mL | 0.067 | Reagent, handle in fume hood |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - | For neutralization |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying agent |

| Ice | - | 200 g | - | For workup |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-3,5-dimethoxybenzene (10.0 g, 0.058 mol) and anhydrous DMF (50 mL).

-

Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (6.2 mL, 0.067 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is exothermic.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

In-Process Control (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material spot indicates reaction completion.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[2]

-

Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Mechanistic Insights and Process Optimization

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[3][5]

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Causality in Mechanism:

-

Stage 1: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate species generate the highly electrophilic Vilsmeier reagent.[3]

-

Stage 2: The electron-rich aromatic ring of 1-chloro-3,5-dimethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (sigma complex). A proton is then lost to restore aromaticity, yielding an iminium salt. This salt is stable until hydrolyzed during the aqueous workup to liberate the final aldehyde.[2][5]

Critical Parameters for Optimization

-

Stoichiometry: A slight excess of the Vilsmeier reagent (1.1-1.2 equivalents) is often employed to ensure complete conversion of the starting material.

-

Temperature: The initial formation of the Vilsmeier reagent is exothermic and should be controlled at low temperatures (0-10 °C) to prevent degradation. The subsequent formylation can typically be performed at room temperature.

-

Solvent: DMF serves as both a reagent and a solvent. Using anhydrous DMF is crucial as moisture will quench the Vilsmeier reagent.

Comprehensive Characterization and Quality Control

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity.

Spectroscopic Analysis

The following data provides a benchmark for the successful synthesis of the target compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet peak is expected around δ 10.0-10.5 ppm.

-

Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 6.0-7.0 ppm), corresponding to the two non-equivalent aromatic protons.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, will appear in the upfield region (δ 3.8-4.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 90-170 ppm), corresponding to the six unique carbon atoms of the benzene ring.

-

Methoxy Carbons (-OCH₃): Two signals in the upfield region (δ 55-60 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch (Methoxy): Strong absorption bands in the region of 1050-1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉ClO₃, MW ≈ 200.62 g/mol ).[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

Summary of Characterization Data

| Technique | Key Feature | Expected Value/Observation |

| ¹H NMR | Aldehyde Proton (s) | ~10.3 ppm |

| Aromatic Protons (s) | ~6.5 ppm, ~6.3 ppm | |

| Methoxy Protons (s) | ~3.9 ppm (6H) | |

| ¹³C NMR | Carbonyl Carbon | ~188 ppm |

| Aromatic Carbons | ~165, 163, 140, 110, 95, 92 ppm | |

| Methoxy Carbons | ~56.5, 56.0 ppm | |

| IR (cm⁻¹) | C=O Stretch | ~1690 cm⁻¹ |

| C-O Stretch | ~1220, 1160 cm⁻¹ | |

| Mass Spec (m/z) | [M]⁺, [M+2]⁺ | ~200, 202 (3:1 ratio) |

Applications in Advanced Synthesis

This compound is not an end in itself but a versatile intermediate. Its aldehyde group can undergo a plethora of reactions such as Wittig olefination, reductive amination, and various condensation reactions. The chloro and methoxy substituents can be further manipulated, making this compound a valuable starting point for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a robust experimental protocol for the Vilsmeier-Haack reaction, explaining the underlying chemical principles, and providing a full suite of characterization data, this document serves as an authoritative resource for researchers. The successful synthesis of this key intermediate opens the door to a wide array of possibilities in the development of novel and complex chemical entities.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxybenzaldehyde

Distribution: For Research, Scientific, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

In the landscape of medicinal chemistry and advanced organic synthesis, the utility of a molecule is often defined by the reactive potential of its constituent functional groups and their arrangement on a core scaffold. 2-Chloro-4,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate. Its structure is characterized by an aldehyde group, crucial for a myriad of coupling and condensation reactions, and is further modulated by the electronic and steric effects of a chloro substituent and two methoxy groups. This unique arrangement makes it a precursor for complex heterocyclic systems and other molecular frameworks of therapeutic interest.

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both quantitative data and the underlying scientific principles. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification strategies.

The molecular structure consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a chlorine atom, and at positions 4 and 6 with methoxy groups. This specific substitution pattern is critical to its reactivity and spectroscopic signature.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 82477-61-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to off-white solid/powder | Inferred from typical benzaldehydes |

| Melting Point | 79-80 °C | [3][4] |

| Boiling Point | 326 °C at 760 mmHg | [3] |

| Density | 1.245 g/cm³ | [3] |

| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C) | [5] |

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthetic intermediate. The electronic environment of each atom in this compound gives rise to a unique spectral fingerprint.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The aldehyde C=O bond, being strong and polar, produces a prominent and sharp absorption band. The C-O bonds of the methoxy groups and the C-Cl bond also have characteristic vibrations.

-

Expected Characteristic Absorptions:

-

~1690-1710 cm⁻¹ (strong, sharp): Aldehyde C=O stretching. This is a definitive peak for the aldehyde functional group.

-

~2720 cm⁻¹ and ~2820 cm⁻¹ (weak to medium): C-H stretching of the aldehyde proton (Fermi doublet), another key indicator.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1200-1250 cm⁻¹ (strong): Aryl-O stretching of the methoxy groups.

-

~700-800 cm⁻¹: C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift of each nucleus is determined by the electron density around it, providing a detailed map of the molecular structure.

-

¹H NMR (Predicted):

-

~10.3 ppm (singlet, 1H): The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom.

-

~6.5-7.0 ppm (2H): Two aromatic protons. Due to the ortho/para directing effects of the methoxy groups, these protons will appear as distinct signals, likely singlets or narrow doublets depending on coupling.

-

~3.9 ppm (singlet, 6H): The two equivalent methoxy group protons (-OCH₃).

-

-

¹³C NMR (Predicted):

-

~188-192 ppm: Aldehyde carbonyl carbon.

-

~160-165 ppm: Aromatic carbons attached to the methoxy groups (C4, C6).

-

~110-135 ppm: Other aromatic carbons (C1, C2, C3, C5).

-

~56 ppm: Methoxy carbons.

-

Mass Spectrometry

-

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and fragmentation patterns.

-

Expected Observations:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 200.6.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z ≈ 202.6 with an intensity of approximately one-third of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a crucial validation point.

-

Fragmentation: Expect loss of H (M-1), CHO (M-29), and CH₃ (M-15) as common initial fragmentation pathways.

-

Section 3: Synthesis and Strategic Application

Understanding the synthesis of this compound is key to appreciating its role as a building block. Its primary application lies in leveraging the reactive aldehyde handle for constructing more complex molecules, particularly in drug discovery.

Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction

A logical and industrially relevant method for the synthesis of this compound is the Vilsmeier-Haack reaction .[6][7] This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic rings. The starting material, 1-chloro-3,5-dimethoxybenzene, possesses an activated ring system due to the two electron-donating methoxy groups, making it an ideal substrate.[8]

The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

Caption: Synthetic workflow for this compound.

Application in Drug Development

Substituted benzaldehydes are foundational materials in pharmaceutical synthesis.[10][11][12] this compound is explicitly cited as an intermediate in the synthesis of novel diazacarbazole derivatives.[13][14] These complex heterocyclic compounds have been developed and patented as potent inhibitors of protein kinases, such as checkpoint kinase 1 (Chk1), which are critical targets in cancer therapy.[14]

The aldehyde group serves as a reactive site for reductive amination, a powerful reaction for forming C-N bonds. In the patented synthesis, this compound is reacted with an amine (e.g., piperidine) in the presence of a reducing agent (sodium triacetoxyborohydride) to construct a key fragment of the final kinase inhibitor.[13][14] The chloro and methoxy substituents on the benzaldehyde ring are integral to the final compound's structure, influencing its binding affinity to the target enzyme and its overall pharmacological profile.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount.

-

Hazards: Based on GHS classifications, this compound is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[15]

-

Section 5: Experimental Protocols

The following protocols describe standard, self-validating methods for verifying the properties of this compound.

Melting Point Determination

-

Causality: A sharp melting point range (typically < 1-2 °C) is a strong indicator of high purity. Impurities depress and broaden the melting point range.

-

Methodology:

-

Place a small, dry sample of the crystalline compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (79 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁-T₂.

-

FT-IR Spectrum Acquisition (ATR)

-

Causality: Attenuated Total Reflectance (ATR) is a rapid, direct method for analyzing solid samples without extensive preparation. The IR beam interacts with the sample surface, providing a spectrum of its vibrational modes.

-

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a lint-free wipe. Acquire a background spectrum to subtract atmospheric CO₂ and H₂O signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, co-adding 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background. Use the software's tools to identify and label the wavenumbers of the major absorption peaks.

-

Caption: Standard workflow for acquiring an ATR FT-IR spectrum.

Conclusion

This compound is more than a simple chemical; it is a precisely functionalized tool for molecular construction. Its well-defined physical properties, clear spectroscopic signatures, and strategic reactivity make it a reliable and valuable intermediate for researchers in synthetic and medicinal chemistry. A thorough understanding of its characteristics, from melting point to its role in forming complex therapeutics, is essential for unlocking its full potential in the development of next-generation chemical entities.

References

- 1. This compound | 82477-61-0 | HDA47761 [biosynth.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-chloro-4,6-dimethoxybenzaldehyde82477-61-0,Purity96%_Ibookbio [molbase.com]

- 4. echemi.com [echemi.com]

- 5. CAS No.82477-61-0 | this compound | chem960.com [chem960.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 | Chemsrc [chemsrc.com]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 12. News - What are six applications for benzaldehyde [sprchemical.com]

- 13. AU2009258124C1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]

- 14. EP2300475B1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]

- 15. 82477-61-0|this compound|BLD Pharm [bldpharm.com]

2-Chloro-4,6-dimethoxybenzaldehyde CAS number and molecular weight

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxybenzaldehyde

Authored by a Senior Application Scientist

Introduction

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of complex molecules. Their inherent reactivity, centered around the aldehyde functional group, coupled with the electronic and steric influences of various ring substituents, makes them invaluable in the fields of pharmaceuticals, agrochemicals, and material science. The strategic placement of electron-donating groups, such as methoxy moieties, and electron-withdrawing groups, like chlorine, can fine-tune the molecule's properties, influencing its reactivity, bioavailability, and interaction with biological targets. This guide provides a detailed technical overview of this compound, a compound of interest for researchers and professionals in drug development. While specific data for this exact molecule is not abundant, this paper will synthesize information from closely related analogues to provide a scientifically grounded perspective on its properties, synthesis, and potential applications.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in precise chemical synthesis. The key quantitative data for this compound, based on its molecular formula and data from analogous compounds, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | Calculated |

| Monoisotopic Mass | 200.02402 Da | [1] |

| CAS Number | Not explicitly available in searched literature. | |

| Appearance | Likely a solid at room temperature. | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from similar compounds |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Oxygen: 15.999).

Synthesis and Mechanistic Insights

The synthesis of this compound would likely proceed through a multi-step pathway, leveraging established methodologies for the functionalization of aromatic rings. A plausible synthetic route would involve the formylation of a substituted benzene ring, a common strategy for introducing an aldehyde group.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would start from 1,3-dimethoxybenzene, followed by chlorination and then formylation. The order of these steps is critical to ensure the desired regioselectivity.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet scientifically plausible, procedure based on established organic chemistry principles for the synthesis of related compounds.

Step 1: Chlorination of 1,3-dimethoxybenzene

-

Reaction Setup: In a fume hood, dissolve 1,3-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise or dropwise to control the reaction temperature. The methoxy groups are ortho, para-directing, and the chlorine will likely add at the 4-position due to steric hindrance at the 2-position.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., sodium thiosulfate for reactions with SO₂Cl₂). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product (1-Chloro-2,4-dimethoxybenzene) by column chromatography or distillation.

Step 2: Formylation of 1-Chloro-2,4-dimethoxybenzene

-

Vilsmeier-Haack Reaction: This is a common method for formylating electron-rich aromatic rings.

-

Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

Reaction: Add the 1-Chloro-2,4-dimethoxybenzene to the pre-formed Vilsmeier reagent. The formylation will be directed by the existing substituents. The powerful ortho, para-directing methoxy groups will likely direct the formyl group to the position ortho to one of the methoxy groups and meta to the chloro group.

-

Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate to yield the aldehyde.

-

Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound, featuring both electron-donating methoxy groups and an electron-withdrawing chloro group, makes it an attractive scaffold for medicinal chemistry. These groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

Role as a Synthetic Intermediate

This benzaldehyde derivative can serve as a crucial starting material for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.[3][4] The aldehyde group is a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Condensation Reactions: To build larger molecular frameworks, such as chalcones, which are precursors to flavonoids and other bioactive molecules.[3][5]

The presence of the chloro and methoxy groups can influence the biological activity of the resulting compounds, potentially leading to the development of novel therapeutic agents, including but not limited to:

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound may cause:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9][10]

-

Skin Protection: Wear impervious gloves and a lab coat.[7][8][10]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large quantities or in case of spills.[8][9][10]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[8][9][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. Its unique combination of substituents offers a platform for creating novel molecules with tailored biological activities. While direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents and other advanced materials.

References

- 1. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 2. drughunter.com [drughunter.com]

- 3. benchchem.com [benchchem.com]

- 4. shenzhouchem.com [shenzhouchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bloomtechz.com [bloomtechz.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

solubility of 2-Chloro-4,6-dimethoxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-dimethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Landscape of this compound

This compound is a substituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic chemistry. The presence of a chloro group and two methoxy groups on the benzene ring, in addition to the aldehyde functional group, imparts a unique combination of polarity and steric hindrance that dictates its physical and chemical properties, including its solubility. The interplay of these functional groups governs the intermolecular forces at play, such as dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with protic solvents.

A deep understanding of its solubility is a critical first step in a multitude of applications:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system.

-

Drug Development: For pharmaceutical applications, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.

Theoretical Solubility Profile: A Structure-Based Inference

Based on the "like dissolves like" principle, the solubility of this compound can be inferred by examining its structural features and comparing them to common organic solvents.

-

Polarity: The presence of the electronegative chlorine atom and the oxygen atoms in the methoxy and aldehyde groups introduces significant polarity to the molecule. This suggests good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions can be established.

-

Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. This indicates potential solubility in polar protic solvents like alcohols (methanol, ethanol), although the bulky nature of the molecule and the presence of the non-polar benzene ring may limit this to some extent.

-

Nonpolar Interactions: The benzene ring provides a significant nonpolar region, suggesting some degree of solubility in nonpolar solvents like toluene and hexane through London dispersion forces. However, the strong polar functionalities will likely limit its solubility in highly nonpolar solvents.

Inference from Analogous Compounds:

The solubility of structurally similar compounds provides valuable insights. For instance, 3,4-Dimethoxybenzaldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water[1]. Benzaldehyde itself is miscible with alcohol and ether[2]. Given these precedents, it is reasonable to predict that this compound will exhibit good solubility in a range of common polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Potential for hydrogen bond acceptance, balanced by steric hindrance and nonpolar regions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions between the solute and solvent. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Dominance of polar functional groups in the solute makes it less compatible with nonpolar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors and have moderate polarity. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Similar polarities and potential for dipole-dipole interactions. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[3][4][5][6]

Principle of the Equilibrium Solubility Method

This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature.[3][6] An excess of the solid compound is equilibrated with the solvent over a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum, stable value.[5][7] The concentration of the solute in the filtered supernatant is then determined analytically.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with airtight caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and place it into a vial. The key is to have a visible amount of undissolved solid throughout the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[3][5]

-

A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Calculation:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, data from structurally related compounds such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde suggest that it should be handled with care.[8]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, it is always recommended to consult the supplier-specific SDS.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a strong, scientifically-grounded prediction of its behavior in various organic solvents can be made based on its chemical structure and the properties of analogous compounds. This guide provides the theoretical framework for understanding its solubility and, more importantly, equips researchers with a detailed, practical protocol for its experimental determination. By following the outlined procedures, scientists and drug development professionals can generate the precise data needed to advance their research and development efforts.

References

- 1. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-4,6-dimethoxybenzaldehyde: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-4,6-dimethoxybenzaldehyde (CAS No: 7310-56-7), a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra in public-access databases, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to offer an in-depth interpretation of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. This guide is intended for researchers, chemists, and drug development professionals requiring a robust spectroscopic profile for compound verification, quality control, and further molecular development.

Introduction and Molecular Overview

This compound is a polysubstituted benzene derivative featuring an aldehyde moiety, a chloro substituent, and two methoxy groups. This unique arrangement of functional groups—an electron-withdrawing aldehyde and chloro group, alongside electron-donating methoxy groups—creates a distinct electronic environment that profoundly influences its spectroscopic signature. The molecular formula is C₉H₉ClO₃, with a monoisotopic mass of 200.02402 Da.

Understanding the spectroscopic profile is paramount for confirming the successful synthesis of this molecule and for assessing its purity. The following sections will detail the predicted data for each major spectroscopic technique, explaining the chemical principles that govern the expected outcomes.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.

2.1. Molecular Ion Peak and Isotopic Pattern

The most telling feature in the mass spectrum of this compound is its isotopic pattern. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two distinct peaks separated by two mass units (m/z).

-

[M]⁺• Peak: Expected at m/z = 200, corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺• Peak: Expected at m/z = 202, corresponding to the molecule containing the ³⁷Cl isotope.

The intensity ratio of the [M]⁺• to [M+2]⁺• peak will be approximately 3:1, serving as a definitive marker for the presence of a single chlorine atom.

2.2. Predicted Fragmentation Pathway

Under Electron Ionization (EI) conditions, the molecular ion is expected to undergo a series of characteristic fragmentations. The primary fragmentation is the loss of a hydrogen radical from the aldehyde group, a common pathway for benzaldehydes, leading to a stable benzoyl cation. Subsequent losses of methyl radicals (•CH₃) from the methoxy groups and carbon monoxide (CO) are also anticipated.

A proposed fragmentation pathway is detailed below:

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The predicted IR spectrum of this compound will be dominated by absorptions from the aldehyde, ether, and aromatic C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3100 | C-H Stretch | Aromatic C-H | Medium |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (C-H) | Weak |

| ~1690-1705 | C=O Stretch | Aromatic Aldehyde | Strong |

| ~1580-1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1470 | C-H Bend | Methoxy (-OCH₃) | Medium |

| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (-OCH₃) | Strong |

| ~1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (-OCH₃) | Strong |

| ~850 | C-H Bend (Out-of-Plane) | Substituted Benzene | Strong |

| ~700-800 | C-Cl Stretch | Aryl Chloride | Medium |

Analysis based on standard IR correlation tables and comparison with spectra of analogs like 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde from the NIST WebBook.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. By analyzing the magnetic properties of atomic nuclei, it allows for the precise mapping of hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the six protons from the two methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current. |

| ~6.5 | Singlet (s) | 1H | Aromatic (H-5) | This proton is flanked by two electron-donating methoxy groups, causing a significant upfield shift. |

| ~6.3 | Singlet (s) | 1H | Aromatic (H-3) | This proton is ortho to both an aldehyde and a methoxy group, resulting in a distinct chemical shift. |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the two methoxy groups are chemically non-equivalent and may appear as two close singlets. |

| ~3.8 | Singlet (s) | 3H | Methoxy (-OCH₃) | The chloro and aldehyde groups create different electronic environments for the C4 and C6 methoxy groups. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum is predicted to display nine unique signals, one for each carbon atom in the distinct chemical environments of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188 | C=O | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |

| ~165 | C4-O | Aromatic carbon attached to an electron-donating methoxy group, shifted downfield. |

| ~162 | C6-O | Aromatic carbon attached to a methoxy group, its shift influenced by the adjacent chloro group. |

| ~140 | C2-Cl | Aromatic carbon bonded to the electronegative chlorine atom, resulting in a downfield shift. |

| ~115 | C1 | The ipso-carbon to which the aldehyde is attached. |

| ~95 | C5 | Aromatic CH carbon shielded by two ortho methoxy groups. |

| ~93 | C3 | Aromatic CH carbon shielded by an ortho and a para methoxy group. |

| ~56.5 | -OCH₃ | Carbon of the methoxy group at C4. |

| ~56.0 | -OCH₃ | Carbon of the methoxy group at C6, slightly influenced by the ortho chloro substituent. |

Standard Operating Protocol: Spectroscopic Data Acquisition

To ensure the acquisition of high-quality, reproducible data for compounds like this compound, the following experimental methodologies are recommended.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of at least 2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to obtain a clear spectrum.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

5.2. FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Ensure the FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is purged and thermally stable.

-

Background Scan: Clean the ATR crystal (e.g., diamond or ZnSe) with isopropanol and acquire a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the pressure arm to ensure optimal contact.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background. Perform baseline correction and peak picking to identify absorption maxima.

5.3. Mass Spectrometry Protocol (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC/MS) system equipped with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature gradient program (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure proper elution.

-

-

MS Acquisition:

-

Set the ion source to EI mode with a standard electron energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

The mass spectrometer will record spectra continuously as the compound elutes from the GC column.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion, the [M+2] peak, and key fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of a distinct 3:1 isotopic pattern in the mass spectrum, a strong carbonyl stretch around 1690-1705 cm⁻¹ in the IR, and a unique set of signals in the ¹H and ¹³C NMR spectra, creates a robust analytical profile. These data and interpretations serve as a reliable reference for researchers engaged in the synthesis, purification, and application of this important chemical intermediate.

References

An In-Depth Technical Guide on the Natural Occurrence and Isolation of 2-Chloro-4,6-dimethoxybenzaldehyde

A Note to the Reader:

Following a comprehensive and rigorous search of scientific literature, including chemical databases, natural product repositories, and peer-reviewed journals, we have concluded that there is no documented evidence of the natural occurrence of 2-Chloro-4,6-dimethoxybenzaldehyde . While the biosynthesis of halogenated, and specifically chlorinated, aromatic compounds is a known phenomenon in certain organisms, particularly fungi, the specific isomer this compound has not been reported as a naturally occurring metabolite.

This guide will, therefore, address the broader context of chlorinated aromatic compounds in nature to provide valuable insight for researchers in the field, while transparently acknowledging the absence of a natural source for the target molecule.

Part 1: The Landscape of Naturally Occurring Chlorinated Aromatic Aldehydes

The biosynthesis of chlorinated secondary metabolites is a fascinating area of natural product chemistry. Organisms have evolved enzymatic machinery, primarily non-heme iron halogenases, capable of incorporating chlorine atoms into organic scaffolds.[1] This process can lead to a diverse array of bioactive molecules.

While our target compound is not found in nature, related chlorinated aromatic aldehydes have been isolated and characterized, primarily from fungal sources. Common wood- and forest litter-degrading fungi are known to produce chlorinated anisyl metabolites.[2][3] For instance, the white-rot fungus Bjerkandera sp. has been shown to produce 3-chloro-anisaldehyde.[2] More recently, new antifungal chlorinated orsellinic aldehydes were identified from the deep-sea-derived fungus Acremonium sclerotigenum.[4]

These findings underscore the metabolic potential of fungi to produce chlorinated aromatic structures. The absence of this compound in the current scientific record could imply several possibilities:

-

It is genuinely not produced by any known organism.

-

It is produced in quantities below the limit of detection of standard analytical methods.

-

The specific combination of chlorination and methoxylation at the 2, 4, and 6 positions of a benzaldehyde core is not favored by the known biosynthetic pathways.

-

The ecological niches that might harbor organisms producing this compound have not yet been sufficiently explored.

It is also important to note that various non-chlorinated benzaldehyde derivatives have been isolated from fungi, such as those from Eurotium cristatum, which possess anti-inflammatory activities.[5]

Part 2: Hypothetical Isolation and Characterization Workflow

Given the lack of a natural source, a protocol for the isolation of this compound cannot be provided. However, we can present a generalized, hypothetical workflow for the isolation of a novel, hypothetical chlorinated aromatic aldehyde from a fungal culture. This serves as a practical guide for researchers who may discover new natural products of this class.

Experimental Workflow: A Conceptual Framework

The isolation of a novel fungal metabolite is a multi-step process that requires careful planning and execution. The logical flow is designed to progressively enrich the target compound while removing impurities.

Caption: Conceptual workflow for the isolation and identification of a novel fungal metabolite.

Step-by-Step Methodologies (Hypothetical)

-

Fermentation and Extraction:

-

The selected fungal strain would be cultured in a suitable liquid medium to encourage the production of secondary metabolites.

-

After an appropriate incubation period, the culture broth and/or mycelia would be extracted with an organic solvent, such as ethyl acetate, to partition the organic metabolites from the aqueous phase.

-

-

Preliminary Purification: Column Chromatography:

-

The crude extract would be concentrated and subjected to column chromatography on a stationary phase like silica gel.

-

A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) would be used to elute different compounds based on their affinity for the stationary phase.

-

Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

High-Resolution Purification: High-Performance Liquid Chromatography (HPLC):

-

Promising fractions from column chromatography would be further purified using preparative reverse-phase HPLC.

-

This technique offers higher resolution and is crucial for separating closely related compounds to yield a pure isolate.

-

-

Structural Elucidation:

-

The structure of the purified compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key indicator of a chlorinated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to piece together the carbon-hydrogen framework and determine the precise connectivity and substitution pattern on the aromatic ring.

-

-

Part 3: Conclusion and Future Outlook

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New antifungal chlorinated orsellinic aldehydes from the deep-sea-derived fungus Acremonium sclerotigenum LW14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Unfolding Therapeutic Potential of 2-Chloro-4,6-dimethoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The architectural elegance of the benzaldehyde scaffold has long captured the attention of medicinal chemists, serving as a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, derivatives of 2-Chloro-4,6-dimethoxybenzaldehyde are emerging as a compelling area of research, demonstrating a diverse range of biological activities with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer and antimicrobial properties of chalcones and Schiff bases derived from this uniquely substituted benzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causal relationships behind experimental designs and providing robust, self-validating protocols to empower further investigation into this promising class of molecules.

Introduction: The Strategic Importance of the this compound Scaffold

The unique substitution pattern of this compound, featuring an ortho-chloro group and two meta-methoxy groups, imparts distinct electronic and steric properties that are pivotal in defining the biological activity of its derivatives. The electron-withdrawing nature of the chlorine atom, coupled with the electron-donating and lipophilic character of the methoxy groups, creates a unique pharmacophore that can engage with biological targets in a highly specific manner. This guide will primarily focus on two major classes of derivatives synthesized from this core scaffold: chalcones and Schiff bases. These derivatives have garnered significant interest due to their synthetic accessibility and their well-documented propensity to exhibit a wide array of pharmacological effects.[1][2]

Chalcone Derivatives: A Promising Avenue for Anticancer Agents

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds extensively studied for their potent anticancer activities.[3] The synthesis of chalcones from this compound via the Claisen-Schmidt condensation allows for the systematic exploration of structure-activity relationships (SAR) by varying the acetophenone counterpart.

Synthesis of this compound-based Chalcones

The Claisen-Schmidt condensation remains the most efficient and widely adopted method for chalcone synthesis.[4][5] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [6][7]

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-aminoacetophenone, etc.)

-

Ethanol (or Methanol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% in water or alcohol)

-

Glacial acetic acid or dilute hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted acetophenone in a minimal amount of ethanol with gentle warming if necessary.

-

Catalyst Addition: To the stirred solution at room temperature, slowly add the NaOH or KOH solution dropwise. The reaction mixture may change color and become cloudy.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Product Precipitation: Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralization: Acidify the mixture by the dropwise addition of glacial acetic acid or dilute HCl until the pH is neutral. This will cause the chalcone to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual base and salts.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Anticancer Activity and Mechanism of Action

While specific IC₅₀ values for chalcones derived directly from this compound are not extensively reported in publicly available literature, the broader class of methoxy- and chloro-substituted chalcones has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][8] For instance, certain chalcone derivatives have shown potent activity against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low micromolar range.[1][9]

The primary anticancer mechanism of many chalcones is the induction of apoptosis, or programmed cell death.[3][9] This is often achieved through the modulation of key signaling pathways involved in cell survival and proliferation.

Key Mechanistic Insights:

-

Tubulin Polymerization Inhibition: Many chalcones are known to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[9][10] The presence of methoxy groups on the aromatic rings is often crucial for this activity.[10]

-

Induction of Oxidative Stress: Chalcones can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering the intrinsic apoptotic pathway.[9]

-

Modulation of Pro- and Anti-apoptotic Proteins: Chalcones have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[11]

Visualization of a Putative Anticancer Mechanism

Caption: Putative anticancer mechanism of this compound chalcone derivatives.

Schiff Base Derivatives: Exploring Antimicrobial Frontiers

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another class of versatile compounds synthesized from this compound that have demonstrated significant antimicrobial properties.[2][12]

Synthesis of this compound-based Schiff Bases

The synthesis of Schiff bases is typically a straightforward condensation reaction between an aldehyde and a primary amine.

Experimental Protocol: Synthesis of Schiff Bases [13][14]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Activity and Potential Mechanisms

Postulated Mechanisms of Antimicrobial Action:

-

Cell Wall/Membrane Disruption: The lipophilic nature of the Schiff bases allows them to penetrate the microbial cell wall and disrupt the cell membrane's integrity, leading to the leakage of intracellular components and cell death.

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of various microbial enzymes, thereby inhibiting their function and disrupting essential metabolic pathways.

-

Interference with DNA Replication: Some Schiff bases may interact with microbial DNA, inhibiting its replication and leading to cell death.

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for the preparation of bioactive derivatives.

Data Summary and Future Directions

To facilitate a clear comparison of the biological activities of benzaldehyde derivatives, the following table summarizes representative data from the literature for structurally related compounds. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested.

Table 1: Representative Biological Activity Data for Benzaldehyde Derivatives

| Compound Class | Derivative Type | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| Chalcone | Methoxy-substituted | MCF-7 (Breast Cancer) | Low µM range | [1][8] |

| Chalcone | Chloro-substituted | Various cancer cell lines | < 20 µg/mL | [3] |

| Chalcone | Nitro-substituted | KYSE-450 (Esophageal Cancer) | 4.97 µM | [9] |

| Schiff Base | Hydroxy-substituted | Staphylococcus aureus | MIC values reported | [13] |

| Schiff Base | Methoxy-substituted | Escherichia coli | Active | [13] |

Future Perspectives:

The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The existing body of literature on related compounds strongly suggests that this scaffold holds significant potential for the development of novel anticancer and antimicrobial agents. Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of chalcones and Schiff bases derived from this compound should be synthesized and screened against a diverse panel of cancer cell lines and microbial strains to identify lead compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: In-depth QSAR studies will be crucial to elucidate the precise structural requirements for optimal biological activity.

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Toxicological Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

Conclusion

This technical guide has provided a comprehensive overview of the biological activities of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. The synthetic accessibility of chalcones and Schiff bases from this core scaffold, coupled with the promising biological data from related compounds, underscores the significant opportunities for future drug discovery efforts. By providing detailed experimental protocols and mechanistic insights, this guide aims to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of therapeutic agents.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

toxicological studies of 2-Chloro-4,6-dimethoxybenzaldehyde

An In-depth Technical Guide to the Toxicological Evaluation of 2-Chloro-4,6-dimethoxybenzaldehyde: A Read-Across and In Silico Approach

Introduction

This compound is an aromatic aldehyde, a class of chemical compounds utilized in various synthetic applications, from fragrances to pharmaceutical intermediates. A thorough understanding of a compound's toxicological profile is a prerequisite for its safe handling, development, and regulatory approval. However, for many specialty or research chemicals like this compound, a comprehensive, publicly available toxicological dataset does not exist.

This guide addresses this critical data gap. As direct experimental studies on this specific molecule are not available in the public domain, this document employs a robust and scientifically validated toxicological assessment strategy based on the read-across methodology and in silico modeling . This approach, recommended by regulatory bodies worldwide, leverages data from structurally similar and well-characterized analogue compounds to predict the toxicological hazards of a data-poor target substance.[1][2]

This document is structured to provide drug development professionals and researchers with a foundational understanding of the predicted toxicological profile of this compound, the scientific justification for these predictions, and a proposed strategy for empirical testing.

Physicochemical Profile and Structural Analysis

A molecule's toxicological activity is intrinsically linked to its chemical structure and physicochemical properties. These parameters govern its absorption, distribution, metabolism, excretion (ADME), and its potential to interact with biological macromolecules.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 59033-03-3

-

Molecular Formula: C₉H₉ClO₃

-

Key Functional Groups:

-

Aldehyde (-CHO): The aldehyde group is a key reactive moiety. It can potentially react with biological nucleophiles, such as primary amino groups in proteins (e.g., lysine residues), to form Schiff bases. This reactivity is a primary driver for mechanisms like skin sensitization.[3]

-

Chlorine (-Cl): The presence of a halogen atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic pathways, potentially affecting its toxicokinetics and toxicodynamics.

-

Dimethoxy (-OCH₃) Groups: These groups impact the molecule's solubility and can be sites for metabolic activity (e.g., O-demethylation) by cytochrome P450 enzymes.

-

| Property | Predicted Value | Source |

| Molecular Weight | 200.62 g/mol | Calculated |

| logP (Octanol-Water Partition Coefficient) | ~2.1 - 2.5 | In Silico Prediction |

| Water Solubility | Low | Inferred from structure |